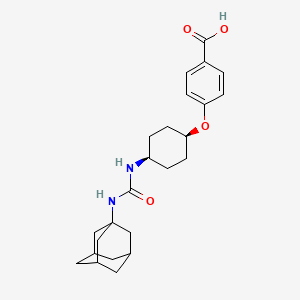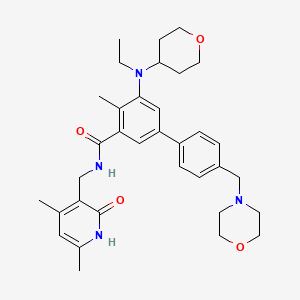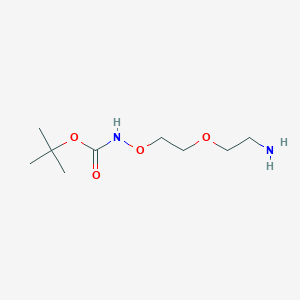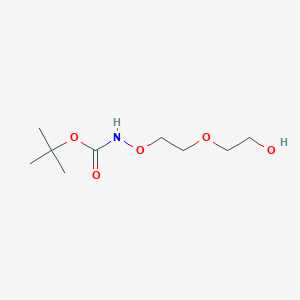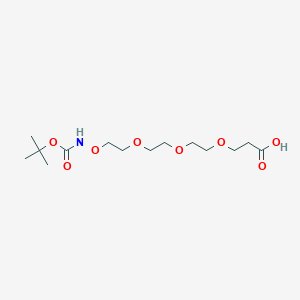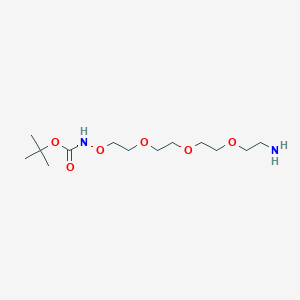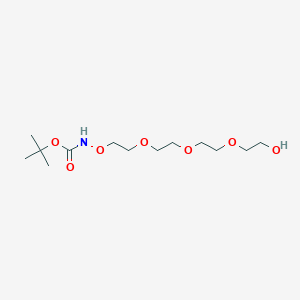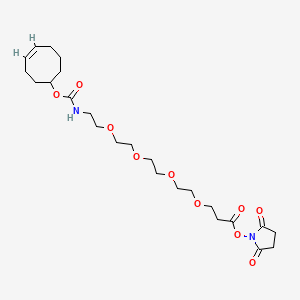
Éster de TCO-PEG4-NHS
Descripción general
Descripción
TCO-PEG4-NHS Ester is a PEGylated labelling reagent with enhanced solubility in aqueous buffers . It is used for TCO labelling of primary amine-containing macromolecules, including antibodies and proteins . This reagent can be used to label antibodies, proteins, and other primary amine-containing molecules . The hydrophilic PEG spacer increases water-solubility and decreases steric hindrance during ligation .
Synthesis Analysis
TCO-PEG4-NHS ester can be used to synthesize a wide range of PROTAC molecules . It is a cleavable and synthetic ADC that can be used in the synthesis of antibody-activated molecule conjugates (ADCs) . It can also be used to introduce an active azide group to an amino-modified oligonucleotide .Molecular Structure Analysis
The empirical formula of TCO-PEG4-NHS ester is C24H38N2O10 . Its molecular weight is 514.57 . The InChI string isInChI=1S/C24H38N2O10/c27-21-8-9-22(28)26(21)36-23(29)10-12-31-14-16-33-18-19-34-17-15-32-13-11-25-24(30)35-20-6-4-2-1-3-5-7-20/h1-2,20H,3-19H2,(H,25,30)/b2-1+ . Chemical Reactions Analysis
TCO-PEG4-NHS ester contains a TCO group that can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing Tetrazine groups . It reacts specifically and efficiently with a primary amine (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form a covalent bond .Physical and Chemical Properties Analysis
The molecular weight of TCO-PEG4-NHS ester is 514.57 g/mol . The chemical formula is C24H38N2O10 . The density is 1.23±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Bioconjugación
El éster de TCO-PEG4-NHS se utiliza para la incorporación del grupo cicloocteno en compuestos o biomoléculas que contienen amina {svg_1}. Esto es útil en la bioconjugación, un proceso que implica la unión de dos o más biomoléculas, lo cual es crucial en muchas investigaciones biológicas y bioquímicas.
Química de clic
Este compuesto es útil en reacciones de cicloadición de química de clic, promovidas por tensión, sin cobre, con 1, 2, 4, 5-tetrazinas {svg_2}. La química de clic es un tipo de reacción química que es fiable, de amplio alcance y fácil de realizar. Se utiliza a menudo en el descubrimiento de fármacos y en la ciencia de los materiales.
Etiquetado e imagenología biológicos
La cicloadición inversa de demanda de electrones 4+2 de Diels-Alder entre trans-cicloocteno y tetrazinas es la tecnología de ligación biológicamente compatible más rápida que se ha descrito, y ha tenido muchas aplicaciones en el etiquetado e imagenología biológicos {svg_3}. Esto permite a los investigadores seguir el movimiento y la interacción de las moléculas dentro de los organismos vivos.
Conjugados de anticuerpo-fármaco (ADC)
El éster de TCO-PEG4-NHS es un enlazador ADC escindable que se utiliza en la síntesis de conjugados de anticuerpo-fármaco (ADC) {svg_4}. Los ADC son una clase de fármacos biofarmacéuticos diseñados como terapia dirigida para el tratamiento del cáncer.
PROTAC
El éster de TCO-PEG4-NHS es un enlazador PROTAC basado en PEG que se puede utilizar en la síntesis de PROTAC {svg_5}. Los PROTAC (Proteolysis Targeting Chimeras) son una clase de fármacos que funcionan reclutando una ligasa de ubiquitina E3 para etiquetar una proteína específica para su degradación.
PEGilación
El éster de TCO-PEG4-NHS se puede utilizar para pegilatar superficies de amina {svg_6}. La PEGilación es el proceso de unir las hebras del polímero PEG a moléculas, normalmente péptidos, proteínas y fragmentos de anticuerpos, que pueden mejorar la seguridad y la eficacia de muchos agentes terapéuticos.
Mejora de la solubilidad
El espaciador PEG hidrofílico en el éster de TCO-PEG4-NHS aumenta la solubilidad en agua y disminuye el impedimento estérico durante la ligación {svg_7}. Esto puede mejorar la solubilidad de las proteínas o los péptidos sin afectar a su función {svg_8}.
Protección de la proteólisis
El éster de TCO-PEG4-NHS se puede utilizar para proteger las proteínas de la proteólisis {svg_9}. La proteólisis es la descomposición de las proteínas en péptidos o aminoácidos más pequeños, que a menudo no es deseada en la investigación científica y las aplicaciones farmacéuticas.
Mecanismo De Acción
Target of Action
TCO-PEG4-NHS ester, also known as TCO PEG4 succinimidyl ester, is a heterobifunctional linker . It is primarily used to label antibodies, proteins, and other primary amine-containing molecules . The compound’s primary targets are therefore these amine-containing biomolecules.
Mode of Action
The compound contains a TCO moiety for inverse electron demand Diels-Alder cycloaddition reactions and a NHS activated ester . The NHS ester group reacts with primary amines in a nucleophilic acyl substitution, forming stable amide bonds . The TCO group can react with tetrazines via inverse electron demand Diels-Alder cycloaddition to form a stable dihydropyridazine linkage .
Biochemical Pathways
TCO-PEG4-NHS ester is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase water-solubility and decrease steric hindrance during ligation , which could potentially enhance its bioavailability.
Result of Action
The primary result of TCO-PEG4-NHS ester action is the formation of stable linkages with target biomolecules . This enables the synthesis of PROTACs and ADCs, leading to the selective degradation of target proteins .
Action Environment
The action of TCO-PEG4-NHS ester can be influenced by environmental factors. For instance, the compound’s solubility can be significantly affected by the presence of moisture in DMSO . Therefore, it is recommended to use freshly opened DMSO for dissolving the compound . The compound is also sensitive to light and should be stored at -20°C .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
TCO-PEG4-NHS ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules . The hydrophilic PEG spacer increases water-solubility and decreases steric hindrance during ligation . This compound reacts specifically and efficiently with a primary amine, such as the side chain of lysine residues or aminosilane-coated surfaces .
Cellular Effects
The effects of TCO-PEG4-NHS ester on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
TCO-PEG4-NHS ester exerts its effects at the molecular level through various mechanisms. It forms a covalent bond with primary amine-containing compounds or biomolecules . This compound is useful in strain-promoted, copper-free, click chemistry cycloaddition reactions with 1, 2, 4, 5-tetrazines .
Metabolic Pathways
TCO-PEG4-NHS ester is involved in metabolic pathways, interacting with enzymes or cofactors
Transport and Distribution
TCO-PEG4-NHS ester is transported and distributed within cells and tissues
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O10/c27-21-8-9-22(28)26(21)36-23(29)10-12-31-14-16-33-18-19-34-17-15-32-13-11-25-24(30)35-20-6-4-2-1-3-5-7-20/h1-2,20H,3-19H2,(H,25,30)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPMRASGLDBKPF-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901111126 | |
| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 1-(4-cycloocten-1-yl) 17-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901111126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613439-69-2, 1621096-79-4 | |
| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 1-(4-cycloocten-1-yl) 17-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1613439-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 1-(4-cycloocten-1-yl) 17-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901111126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TCO-PEG4-NHS (contains 6% Dichloromethane at maximum) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


